N-Benzyl-3,5-dimethylaniline
Overview
Description
N-Benzyl-3,5-dimethylaniline: is an organic compound belonging to the class of aromatic amines. It is characterized by a benzyl group attached to the nitrogen atom of a 3,5-dimethylaniline structure. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing N-Benzyl-3,5-dimethylaniline involves the Friedel-Crafts alkylation of 3,5-dimethylaniline with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Reductive Amination: Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with benzylamine. This process uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-3,5-dimethylaniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-3,5-dimethylaniline is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It serves as an intermediate in the production of UV-curable coatings and photoinitiators, which are widely used in the printing and electronics industries.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It has been investigated for its role in the synthesis of bioactive molecules, including those with anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry: The compound is utilized in the manufacture of specialty chemicals and materials. Its derivatives are employed in the production of high-performance polymers, resins, and adhesives.
Mechanism of Action
The mechanism of action of N-Benzyl-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. In chemical reactions, the benzyl group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. The presence of the dimethyl groups on the aromatic ring influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
N,N-Dimethylaniline: This compound is similar in structure but lacks the benzyl group.
N-Benzyl-N-methylaniline: This compound has one methyl group and one benzyl group attached to the nitrogen atom. It is used in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dimethylaniline: This compound lacks the benzyl group and is used as an intermediate in the synthesis of various organic compounds.
Uniqueness: N-Benzyl-3,5-dimethylaniline is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
N-benzyl-3,5-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASIFFHQIOFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.